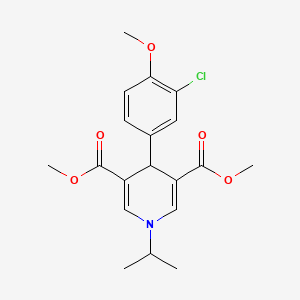

![molecular formula C14H17N3O2 B5554301 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole and oxazine derivatives involves multistep processes, including three-component, one-pot synthesis techniques and reactions in ionic liquids, which offer advantages like good yields, short reaction times, and reusability of the solvent. For example, benzo[b][1,4]oxazines have been synthesized in ionic liquid 1-butyl-3-methylimidazolium bromide under mild conditions without added catalysts, showcasing the efficiency of modern synthetic methods (Soleimani et al., 2012).

Molecular Structure Analysis

Structural determination techniques, including X-ray diffraction and NMR spectroscopy, play a crucial role in analyzing the molecular structure of benzimidazole derivatives. The detailed molecular structure of these compounds has been elucidated, confirming the presence of various tautomeric forms and providing insight into their conformational features (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole and oxazine derivatives exhibit a range of chemical reactions, including cyclocondensation and conjugate addition. These reactions lead to the formation of compounds with diverse chemical properties, such as antimicrobial activities, highlighting the chemical versatility of these heterocyclic systems (Sawant, 2013).

Physical Properties Analysis

The physical properties of benzimidazole and oxazine derivatives, such as fluorescence and thermal stability, have been extensively studied. These compounds exhibit photophysical properties with absorption and emission in the UV-visible region, and their thermal stability up to 300°C indicates their potential for various applications (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including their antibacterial activities, have been evaluated through well-diffusion methods against various bacterial strains, demonstrating their potential as antimicrobial agents. The synthesis of these derivatives often results in compounds with favorable antimicrobial effects, underscoring their importance in medicinal chemistry (Patil et al., 2015).

Applications De Recherche Scientifique

Synthesis Techniques

- Three-Component Synthesis in Ionic Liquids : A method for synthesizing benzo[b][1,4]oxazines, which share structural motifs with the specified compound, employs ionic liquids for improved yields and reaction conditions. This approach highlights the utility of ionic liquids in facilitating the synthesis of complex heterocyclic compounds under mild conditions, with the added benefit of reusability and environmental friendliness (Soleimani et al., 2012).

Characterization and Structural Analysis

- Crystal Structure and Antimicrobial Activity : The structural elucidation of novel heterocycles, including benzimidazoles, benzoxazoles, and benzothiazoles, derived from cyanuric chloride, emphasizes the importance of structural analysis in understanding the properties and potential applications of such compounds. These studies often include photophysical, thermal properties, and antimicrobial activity assessments, providing a comprehensive view of the compound's utility (Padalkar et al., 2014).

Potential Applications

- Antimicrobial and Antiproliferative Activities : Research into derivatives of benzimidazole and related structures often focuses on their biological activities. For instance, studies on the synthesis and biological evaluation of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown these compounds to possess psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This indicates the potential for the development of novel therapeutic agents based on such structural frameworks (Zablotskaya et al., 2013).

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-2-3-14(18)15-10-4-5-12-11(8-10)16-13-9-19-7-6-17(12)13/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGPWBLSNZXCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N3CCOCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)